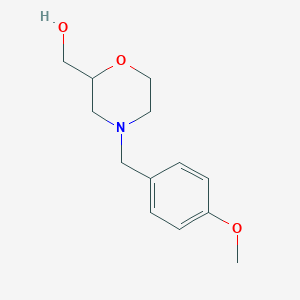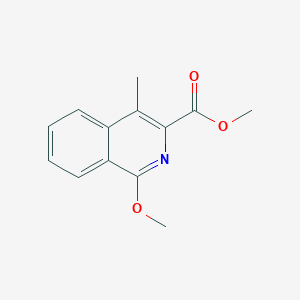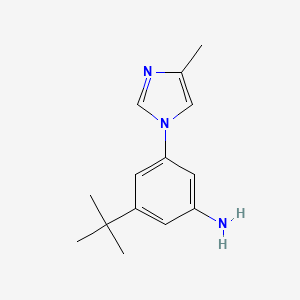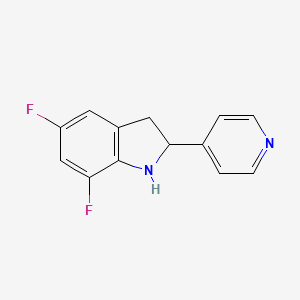
(4-(4-Methoxybenzyl)morpholin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Methoxybenzyl)morpholin-2-yl)methanol is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound features a morpholine ring substituted with a methoxybenzyl group and a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol typically involves the reaction of morpholine derivatives with methoxybenzyl halides under basic conditions. A common synthetic route includes the following steps:
Starting Materials: Morpholine and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The morpholine is reacted with 4-methoxybenzyl chloride to form the intermediate this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to mix morpholine and 4-methoxybenzyl chloride.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like distillation or crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-Methoxybenzyl)morpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
(4-(4-Methoxybenzyl)morpholin-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-(4-Methoxybenzyl)morpholin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxybenzyl group and morpholine ring play crucial roles in its binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Benzyl-2-morpholinyl)methanol: Similar structure but lacks the methoxy group.
(4-(4-Hydroxybenzyl)morpholin-2-yl)methanol: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
(4-(4-Methoxybenzyl)morpholin-2-yl)methanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with specific molecular targets, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
[4-[(4-methoxyphenyl)methyl]morpholin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO3/c1-16-12-4-2-11(3-5-12)8-14-6-7-17-13(9-14)10-15/h2-5,13,15H,6-10H2,1H3 |
Clé InChI |
HVPRJXOJEIEPHL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCOC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)


![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)



![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)
